2-(1-Adamantylcarbonyl)-N-cyclohexylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE is a complex organic compound that features a unique adamantane core structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, nanomaterials, and catalysis . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of the adamantane core. One common method is the alkylation of 1-bromoadamantane with cyclohexyl isothiocyanate under basic conditions to form the intermediate, which is then reacted with an amine to yield the final product . The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of adamantane derivatives, including N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the adamantane core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of polar solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens. For example, it may inhibit the mycobacterial membrane protein large 3 (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxamide: Another adamantane derivative with similar structural features but different functional groups.
N-[(Cyclohexylcarbamothioyl)amino]thiophene-2-carboxamide: A compound with a similar cyclohexylcarbamothioyl group but a different core structure.
Uniqueness
N-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]ADAMANTANE-1-CARBOXAMIDE stands out due to its unique combination of the adamantane core and the cyclohexylcarbamothioyl group, which imparts distinct chemical and biological properties. Its stability, functional versatility, and potential therapeutic applications make it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C18H29N3OS |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-cyclohexylthiourea |
InChI |
InChI=1S/C18H29N3OS/c22-16(20-21-17(23)19-15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22)(H2,19,21,23) |
InChI Key |
ZOLMGNOMKCVWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.